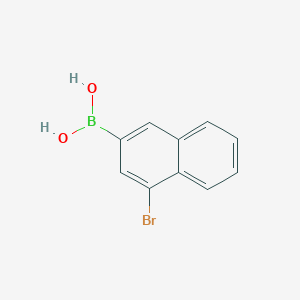
(4-Bromonaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromonaphthalen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the boronic acid group. The bromination is typically carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The resulting bromo-naphthalene is then subjected to a reaction with a boronic acid derivative, such as triisopropyl borate, in the presence of a palladium catalyst to form the desired this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent boronation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidative Cross-Coupling: This reaction involves the coupling of this compound with other boronic acids or organometallic reagents in the presence of an oxidant and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidants: Such as hydrogen peroxide or oxygen, used in oxidative cross-coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Styrene Derivatives: Formed through coupling with vinyl halides.
Applications De Recherche Scientifique
(4-Bromonaphthalen-2-yl)boronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Employed in the development of novel therapeutic agents and drug candidates.
Biological Research: Utilized in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (4-Bromonaphthalen-2-yl)boronic acid primarily involves its role as a reactant in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromonaphthalene moiety provides the necessary electronic and steric properties to facilitate these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromonaphthalen-1-yl)boronic acid
- (6-Bromonaphthalen-2-yl)boronic acid
- (6-Hydroxynaphthalen-2-yl)boronic acid
- (6-Isopropoxynaphthalen-2-yl)boronic acid
Uniqueness
(4-Bromonaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .
Propriétés
Formule moléculaire |
C10H8BBrO2 |
|---|---|
Poids moléculaire |
250.89 g/mol |
Nom IUPAC |
(4-bromonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H |
Clé InChI |
FQSBOXRZPBOABZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2C(=C1)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




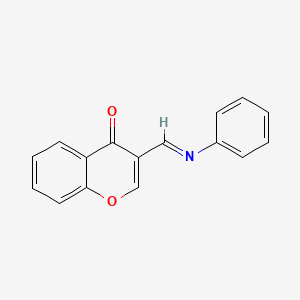

![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


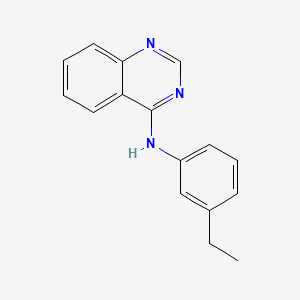
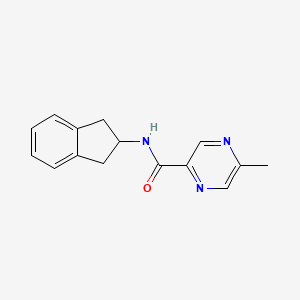
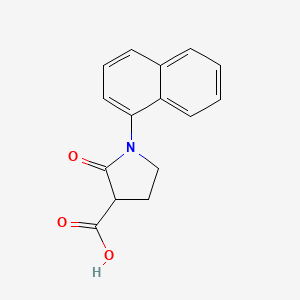
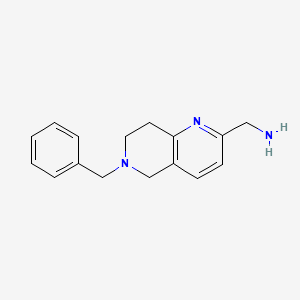

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

